L-Homocitrulline-2,6,6-D3
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Overview
Description
Homocitrulline-d3 is a deuterated form of homocitrulline, an amino acid and a product of carbamylation, a post-translational modification of proteins and amino acids. Homocitrulline is formed by the adduction of isocyanic acid, a product of urea degradation or thiocyanate oxidation induced by myeloperoxidase, to the ε-amino group of lysine residues . Homocitrulline-d3 is used as an internal standard for the quantification of homocitrulline by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Homocitrulline-d3 can be synthesized from L-lysine monohydrochloride. The synthetic route involves the protection of the α-amino group of L-lysine with a copper salt under alkaline conditions, followed by formylation of the δ-amino group with carbamide. The copper ion is then removed by treatment with sulfides or organic acids to release homocitrulline . This method is environmentally friendly and suitable for industrial production .
Chemical Reactions Analysis
Homocitrulline-d3 undergoes carbamoylation, a nonenzymatic reaction where lysine residues in the polypeptide chain react with cyanate derived from urea or thiocyanate . This reaction is catalyzed by the enzyme myeloperoxidase. The major product formed from this reaction is homocitrulline . Common reagents used in these reactions include urea, thiocyanate, and myeloperoxidase .
Scientific Research Applications
Homocitrulline-d3 is primarily used as an internal standard for the quantification of homocitrulline in biological samples by gas chromatography or liquid chromatography-mass spectrometry . Homocitrulline itself is a promising biomarker for monitoring diseases such as chronic renal failure and atherosclerosis . It is also used in research related to rheumatoid arthritis, as homocitrulline-containing peptides can induce arthritis in mice . Additionally, homocitrulline is involved in the study of protein carbamylation and its effects on cardiovascular diseases .
Mechanism of Action
Homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . Cyanate is derived either from urea or via a reaction catalyzed by the enzyme myeloperoxidase from thiocyanate . This process predominantly takes place in situations such as uremia and inflammation . The enzyme myeloperoxidase converts thiocyanate to cyanate, which then carbamylates lysine residues to form homocitrulline .
Comparison with Similar Compounds
Homocitrulline is structurally similar to citrulline, with the primary difference being that homocitrulline has one additional methylene group . Both amino acids contain an ureido group and share common features in their biosynthesis and immunogenicity . Other similar compounds include homoarginine, which is metabolized from homocitrulline via the urea cycle pathway . Homocitrulline is unique in its formation through carbamoylation, a process that does not occur with citrulline .
Properties
Molecular Formula |
C7H15N3O3 |
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Molecular Weight |
192.23 g/mol |
IUPAC Name |
(2S)-2-amino-6-(carbamoylamino)-2,6,6-trideuteriohexanoic acid |
InChI |
InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)/t5-/m0/s1/i4D2,5D |
InChI Key |
XIGSAGMEBXLVJJ-UXJCOIHKSA-N |
Isomeric SMILES |
[2H][C@](CCCC([2H])([2H])NC(=O)N)(C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)N)CC(C(=O)O)N |
Origin of Product |
United States |
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